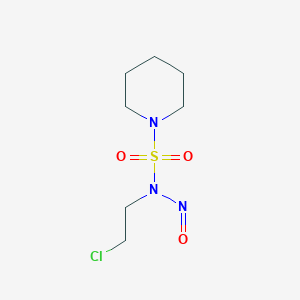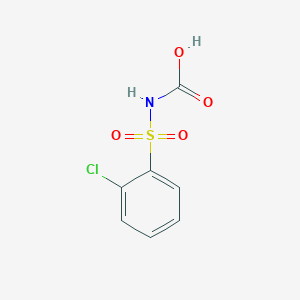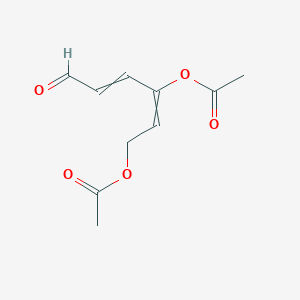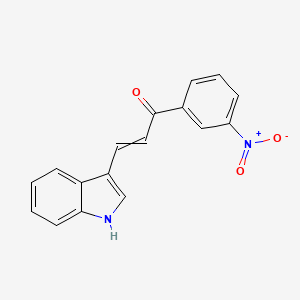![molecular formula C13H13N2O8- B14269865 (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate CAS No. 158078-63-8](/img/structure/B14269865.png)
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate is a complex organic compound with a unique structure that includes an amino group, a carboxylic acid group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation and substitution reactions. Common reagents used in the synthesis include amino acids, nitrophenyl derivatives, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group, in particular, plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but lacking the amino and nitrophenyl groups.
Acetylacetone: Another compound with a similar keto-enol tautomerism but different functional groups.
Diethyl malonate: A compound used in similar synthetic applications but with different structural features.
Uniqueness
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
158078-63-8 |
|---|---|
Formule moléculaire |
C13H13N2O8- |
Poids moléculaire |
325.25 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[carboxy-(2-nitrophenyl)methoxy]-5-oxopentanoate |
InChI |
InChI=1S/C13H14N2O8/c14-8(12(17)18)5-6-10(16)23-11(13(19)20)7-3-1-2-4-9(7)15(21)22/h1-4,8,11H,5-6,14H2,(H,17,18)(H,19,20)/p-1/t8-,11?/m0/s1 |
Clé InChI |
ULWRKVIIQSVFIZ-YMNIQAILSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)C(C(=O)O)OC(=O)CC[C@@H](C(=O)[O-])N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)O)OC(=O)CCC(C(=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)





![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)



![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
